molecular formula C13H11F3N2O B3137560 phenyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone CAS No. 439108-41-5

phenyl[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone

Cat. No. B3137560
CAS RN: 439108-41-5
M. Wt: 268.23 g/mol
InChI Key: CKXLKUAYCREIJL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. The trifluoromethyl group is a common motif in many pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Molecular Structure Analysis

The molecular structure of such compounds typically involves a combination of aromatic rings, nitrogen-containing rings (such as diazepine), and trifluoromethyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors such as the presence of the trifluoromethyl group and the specific arrangement of the other functional groups .

Mechanism of Action

The mechanism of action of such compounds can vary widely depending on their specific structure and the biological system they interact with. Trifluoromethyl-containing compounds are often used in pharmaceuticals and agrochemicals, where they can have a variety of effects .

Safety and Hazards

The safety and hazards associated with such compounds can vary widely depending on their specific structure. Some trifluoromethyl-containing compounds can be hazardous and require careful handling .

Future Directions

Trifluoromethyl-containing compounds are a focus of ongoing research in the pharmaceutical and agrochemical industries, and it is expected that many novel applications will be discovered in the future .

properties

IUPAC Name

phenyl-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c14-13(15,16)11-6-8-18(9-7-17-11)12(19)10-4-2-1-3-5-10/h1-6,8H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXLKUAYCREIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C=CC(=N1)C(F)(F)F)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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